4-methylthiophene-2-sulfonamide
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Overview
Description
4-Methylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C5H7NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylthiophene-2-sulfonamide typically involves the sulfonation of 4-methylthiophene followed by the introduction of the sulfonamide group. One common method is:
Sulfonation: 4-Methylthiophene is treated with chlorosulfonic acid (ClSO3H) to yield 4-methylthiophene-2-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia (NH3) or an amine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
- Continuous flow reactors for sulfonation to ensure efficient heat management.
- Use of automated systems for the addition of ammonia or amines to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 4-Methylthiophene-2-sulfonic acid.
Reduction: 4-Methylthiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylthiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-methylthiophene-2-sulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .
Comparison with Similar Compounds
- 4,5-Dichlorothiophene-2-sulfonamide
- 5-(Aminomethyl)thiophene-2-sulfonamide
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: 4-Methylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other thiophene-based sulfonamides, it offers a balance of electronic properties and steric effects, making it suitable for a wide range of applications .
Properties
CAS No. |
519055-70-0 |
---|---|
Molecular Formula |
C5H7NO2S2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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